5-tert-Butylpyrogallol
Overview
Description
5-tert-Butylpyrogallol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . It is a derivative of pyrogallol, featuring a tert-butyl group at the 5-position of the benzene ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
5-tert-Butylpyrogallol can be synthesized from 2,6-dimethoxy-4-tert-butylphenol . The synthetic route involves the demethylation of the methoxy groups to yield the hydroxyl groups characteristic of pyrogallol derivatives. The reaction conditions typically include the use of strong acids or bases to facilitate the demethylation process.
Chemical Reactions Analysis
5-tert-Butylpyrogallol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to the original phenolic compound. Reducing agents such as sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups. Reagents such as halogens and nitrating agents are used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-tert-Butylpyrogallol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in the protection of cells and tissues from oxidative stress.
Medicine: Research has explored its potential use in preventing oxidative damage in medical applications, such as in the development of pharmaceuticals.
Industry: It is used as an additive in biodiesel to improve oxidation stability.
Mechanism of Action
The antioxidant effect of 5-tert-Butylpyrogallol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which is less reactive and does not propagate the chain reaction of lipid peroxidation. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage to biological molecules.
Comparison with Similar Compounds
5-tert-Butylpyrogallol is compared with other similar compounds such as pyrogallol, gallic acid, and myricetin . These compounds also possess antioxidant properties, but this compound is unique due to the presence of the tert-butyl group, which enhances its stability and solubility in non-polar solvents. This makes it particularly effective as an antioxidant in biodiesel and other industrial applications.
Similar Compounds
- Pyrogallol
- Gallic acid
- Myricetin
- Gallocatechin
Properties
IUPAC Name |
5-tert-butylbenzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNISNCKPIVZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344522 | |
Record name | 5-tert-Butylpyrogallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20481-17-8 | |
Record name | 5-tert-Butylpyrogallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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